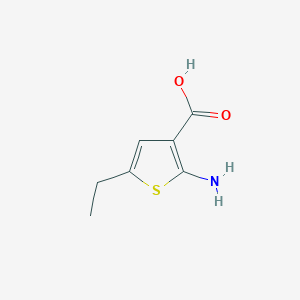

2-Amino-5-ethylthiophene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-4-3-5(7(9)10)6(8)11-4/h3H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYZGOKRHKYYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503539 | |

| Record name | 2-Amino-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-94-8 | |

| Record name | 2-Amino-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of 2 Aminothiophene Scaffolds in Modern Chemical Research

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry and materials science, a status earned due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. pnrjournal.comresearchgate.net These five-membered heterocyclic systems are integral components in a vast array of pharmaceuticals, agrochemicals, and functional dyes. pnrjournal.comresearchgate.net The inherent electronic properties of the thiophene (B33073) ring, coupled with the synthetic handles provided by the amino and carboxylic acid groups, make 2-aminothiophene derivatives highly attractive for the construction of complex molecular architectures.

The significance of the 2-aminothiophene scaffold is underscored by its presence in numerous biologically active molecules. Derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. pnrjournal.com This wide range of bioactivity has fueled extensive research into the synthesis and functionalization of 2-aminothiophene-based compounds, aiming to develop new therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net For instance, certain 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as having unusual cytostatic selectivity for specific cancer cell lines, highlighting the potential for developing targeted cancer therapies. nih.govresearchgate.net

An Overview of the Chemical Class and Its Research Trajectory

Classical Synthetic Pathways to 2-Aminothiophenes

The most prominent and widely utilized classical method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgorganic-chemistry.org This reaction and related condensation pathways form the foundation of traditional approaches to this class of compounds.

The Gewald reaction is a multicomponent reaction that synthesizes a poly-substituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org The reaction is typically performed as a one-pot synthesis, which makes it an efficient and convergent approach. arkat-usa.org

The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base such as morpholine (B109124), piperidine, or triethylamine. wikipedia.orgchemrxiv.org This step forms a stable α,β-unsaturated nitrile intermediate. wikipedia.org Following the condensation, elemental sulfur is added. The exact mechanism of sulfur addition is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate which then undergoes cyclization. wikipedia.org The final step is an intramolecular cyclization followed by tautomerization to yield the aromatic 2-aminothiophene ring. wikipedia.org

For the synthesis of derivatives of the target compound, such as methyl 2-amino-5-ethylthiophene-3-carboxylate, the Gewald reaction is highly applicable. The reaction would involve butanal (as the carbonyl compound), a methyl cyanoacetate (B8463686) (as the α-cyano ester), elemental sulfur, and a base. One study successfully synthesized this methyl ester, obtaining it as a yellow solid. clockss.org

This synthetic strategy is fundamentally the principle of the Gewald reaction, focusing on the three key components required for the thiophene ring formation. organic-chemistry.org

α-Methylene Carbonyl Compounds : Aldehydes and ketones with a hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group) are suitable substrates. To form the 5-ethyl substituted core of the target compound, butanal is the required starting aldehyde.

α-Cyano Esters : These are compounds containing a nitrile group and an ester group attached to the same carbon (e.g., ethyl cyanoacetate or methyl cyanoacetate). The active methylene group (the CH2 between the cyano and carbonyl groups) is readily deprotonated by the base to initiate the initial Knoevenagel condensation. chemrxiv.org The ester group is retained in the final product at the 3-position of the thiophene ring.

Elemental Sulfur : Elemental sulfur (S8) serves as the source of the sulfur atom that becomes incorporated into the heterocyclic ring. acs.org The base in the reaction mixture facilitates the reaction of the sulfur with the intermediate formed from the condensation step. chemrxiv.org

The reaction involves the condensation of these three components, typically in a solvent like ethanol (B145695) or methanol, to construct the desired 2-aminothiophene scaffold. arkat-usa.org

Contemporary and Sustainable Synthesis Strategies

In line with the principles of green chemistry, modern synthetic methodologies aim to improve upon classical methods by reducing reaction times, minimizing waste, and avoiding hazardous solvents. psu.eduresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating organic reactions, including the Gewald synthesis of 2-aminothiophenes. organic-chemistry.orgtandfonline.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. organic-chemistry.orgscribd.com

In one specific protocol for synthesizing 2-aminothiophene derivatives, a mixture of the carbonyl compound, active cyano compound, sulfur, and a base in a solvent like DMF was irradiated with microwaves. clockss.org This method allowed for the synthesis of thirty-one different 2-aminothiophene derivatives in just 30 minutes, with isolated yields ranging from 57% to 95%. clockss.org The synthesis of methyl 2-amino-5-ethylthiophene-3-carboxylate, a direct derivative of the target compound, was achieved with a 95% yield under these conditions. clockss.org

| Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Classical Heating | ~4 hours | Moderate | Conventional heating method. organic-chemistry.org |

| Microwave-Assisted (MAOS) | 20-30 minutes | 95% | For methyl 2-amino-5-ethylthiophene-3-carboxylate. clockss.orgorganic-chemistry.org |

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their low volatility and high thermal stability. tandfonline.com They have been successfully employed as recyclable reaction media and catalysts for the Gewald synthesis. tandfonline.comtandfonline.com

Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF4) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF6) have been used as reusable alternatives to volatile organic solvents. tandfonline.com In some protocols, a catalyst like ethylenediammonium diacetate (EDDA) is used in conjunction with the ionic liquid. tandfonline.com This approach offers several advantages, including higher yields, shorter reaction times, and the ability to recover and reuse the ionic liquid and catalyst, making the process more environmentally benign. tandfonline.comtandfonline.com Another approach uses a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) which can act as both the solvent and the catalyst. researchgate.netnih.gov

Eliminating the use of volatile organic solvents is a primary goal of green chemistry. psu.edu The Gewald reaction has been successfully adapted to solvent-free or solid-state conditions. These reactions can be carried out by simply stirring the mixture of reactants at room temperature or by using a solid support. psu.edusemanticscholar.org

One method involves mixing the ketone, ethyl cyanoacetate, elemental sulfur, and morpholine and stirring the components at room temperature without any solvent. psu.edusemanticscholar.org While this method is environmentally friendly, it can suffer from prolonged reaction times, sometimes lasting 14-25 hours. researchgate.net To accelerate solvent-free reactions, techniques such as microwave irradiation on a solid support like basic aluminum oxide or the application of ultrasonic conditions have been employed. tandfonline.comresearchgate.net Ultrasound-assisted synthesis under solvent-free conditions has been shown to reduce reaction times significantly, from many hours to between 20 and 80 minutes. researchgate.net Another solvent-free method utilizes high-speed vibration milling, which also offers short reaction times and facile conditions. researchgate.net

Mechanochemical Procedures for Amide Bond Formation and Thiophene Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. mdpi.com This approach, often conducted using high-speed ball milling, can lead to reduced reaction times, solvent-free conditions, and sometimes novel reactivity. mdpi.com

In the context of 2-aminothiophene synthesis, mechanochemistry has been successfully applied to the Gewald reaction. mdpi.com This solvent-free approach allows for the synthesis of 2-aminothiophenes under aerobic conditions and can be catalytic in base. mdpi.com The combination of mechanical milling and thermal heat can further accelerate the reaction rate. mdpi.com The general mechanochemical Gewald reaction involves the milling of a ketone, an activated nitrile, elemental sulfur, and a catalytic amount of base. mdpi.com

While a direct mechanochemical synthesis of this compound has not been extensively detailed, the principles of the mechanochemical Gewald reaction can be applied. For instance, the synthesis of related 2-aminothiophene-3-carboxamides, which are derivatives of the target acid, is conceivable through this method.

Table 1: Mechanochemical Gewald Reaction Parameters

| Reactants | Conditions | Base | Outcome |

| Ketone, Activated Nitrile, Sulfur | High-Speed Ball Milling | Catalytic Amount | Solvent-free synthesis of 2-aminothiophenes |

| Acetophenone, Ethyl Cyanoacetate, Sulfur | 120 °C Oven, 1 hour | Morpholine (stoichiometric) | Formation of the corresponding 2-aminothiophene |

This data is based on general findings for the mechanochemical Gewald reaction and may be adapted for the synthesis of specific derivatives. mdpi.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com The most prominent MCR for the synthesis of 2-aminothiophenes is the Gewald reaction. researchgate.netorganic-chemistry.orgwikipedia.org This reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base. wikipedia.org

The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and subsequent aromatization to form the 2-aminothiophene ring. wikipedia.orgchemrxiv.org

To synthesize this compound, the Gewald reaction would typically employ 2-pentanone as the ketone component and an ester of cyanoacetic acid. The resulting ester can then be hydrolyzed to the desired carboxylic acid. Various bases can be used to catalyze the reaction, including amines like morpholine or piperidine, and inorganic bases such as calcium oxide. derpharmachemica.com The choice of solvent and reaction conditions can influence the yield and purity of the product. Greener approaches have been developed using water as a solvent or solvent-free conditions. nih.govpsu.edu

Table 2: Examples of Gewald Reaction for the Synthesis of 2-Aminothiophene Derivatives

| Ketone | Activated Nitrile | Base/Catalyst | Solvent | Temperature | Yield (%) |

| Cyclohexanone | Malononitrile | Piperidinium Borate | EtOH/H₂O | Reflux | 95 |

| Acetophenone | Ethyl Cyanoacetate | Morpholine | None | Room Temp | 51 |

| Various Ketones | Ethyl Cyanoacetate | CaO | Ethanol | Reflux | Moderate to Good |

| Ketones | Malononitrile | Sodium Polysulfide | Water | 70 °C (Ultrasound) | 42-90 |

This table presents a selection of reported conditions for the Gewald reaction, illustrating the versatility of this MCR strategy. derpharmachemica.compsu.eduthieme-connect.comresearchgate.net

Scalable and Efficient Synthetic Route Development for Industrial Applications

The development of scalable and efficient synthetic routes is paramount for the industrial production of active pharmaceutical ingredients (APIs). For thiophene derivatives, several strategies are considered to meet the demands of large-scale manufacturing, focusing on cost-effectiveness, safety, and environmental impact.

Industrial-scale synthesis of the basic thiophene ring can be achieved through high-temperature reactions, such as the reaction of n-butane with sulfur or passing acetylene (B1199291) and hydrogen sulfide (B99878) over alumina (B75360) at elevated temperatures. researchgate.netderpharmachemica.com However, for highly substituted thiophenes like this compound, the Gewald reaction remains a more practical and widely used method. ijprajournal.com

For industrial applications, optimizing the Gewald reaction is key. This can involve:

Continuous Flow Chemistry: This technology offers advantages in terms of safety, scalability, and process control, particularly for exothermic reactions. beilstein-journals.org

Catalyst Optimization: The use of inexpensive and recyclable catalysts, such as calcium oxide, can significantly reduce production costs. derpharmachemica.com

Solvent Selection: Employing green solvents like water or developing solvent-free protocols minimizes environmental impact and simplifies product isolation. nih.govpsu.edu

Process Intensification: Techniques like microwave irradiation have been shown to reduce reaction times and improve yields, although scaling up microwave reactors can be challenging. wikipedia.orgarkat-usa.org

The development of a manufacturing process for halogenated 2-thiophenecarboxylic acid derivatives for use in insecticides provides insights into potential industrial routes. These routes have involved steps such as Grignard reactions followed by carbonation or palladium-catalyzed carbonylation to introduce the carboxylic acid functionality. beilstein-journals.org While not a direct application to the target molecule, these strategies highlight the methodologies available for the large-scale production of functionalized thiophenes.

Chemical Reactivity and Functional Group Transformations of the 2 Amino 5 Ethylthiophene 3 Carboxylic Acid Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in 2-amino-5-ethylthiophene-3-carboxylic acid towards electrophilic substitution is governed by the competing electronic effects of the substituents. The 2-amino group is a potent activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho (C3) and para (C5) positions. Conversely, the 3-carboxylic acid group is a deactivating group, withdrawing electron density and directing electrophiles to the meta (C4 and C5) positions.

In this specific arrangement, the powerful activating effect of the amino group dominates, significantly enhancing the nucleophilicity of the thiophene ring. The directing effects of the two groups are as follows:

2-Amino group (activating): Directs ortho (position 3) and para (position 5).

3-Carboxylic acid group (deactivating): Directs meta (positions 4 and 5).

Since positions 3 and 5 are already substituted, the primary site for electrophilic attack is the C4 position, which is ortho to the activating amino group and meta to the deactivating carboxylic acid group. However, direct electrophilic substitution reactions such as halogenation or nitration on this substrate can be complicated by side reactions involving the amino group or oxidation of the sensitive thiophene ring. To achieve selective substitution on the thiophene ring, protection of the amino group is often necessary. For instance, the amino group can be converted to an acetamido group, which is less activating but still directs ortho and para. This strategy has been employed to achieve chlorination on related 2-aminothiophene structures.

Due to the electron-rich nature of the 2-aminothiophene system, nucleophilic aromatic substitution is generally not a feasible reaction pathway. Such reactions typically require the presence of strong electron-withdrawing groups and a suitable leaving group on the aromatic ring, conditions that are not met in this scaffold.

Reactions of the Amino Group and its Functionalization

The primary amino group at the C2 position is a versatile handle for introducing a wide array of functionalities. Its nucleophilic character allows it to readily participate in acylation, alkylation, and diazotization reactions.

Acylation: The amino group can be easily acylated by reacting it with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This is also a common strategy to protect the amino group during reactions that are sensitive to its presence, such as certain electrophilic substitutions on the thiophene ring.

Diazotization: The 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate. Unlike stable aromatic diazonium salts derived from anilines, those from 2-aminothiophenes can be less stable. dergipark.org.tr These intermediates can be used in subsequent reactions, such as Sandmeyer-type reactions to introduce halides or in azo coupling reactions to form azo dyes. dergipark.org.tr

Annulation Reactions Leading to Fused Heterocyclic Systems

This compound and its ester derivatives are exceptionally useful precursors for annulation reactions, where a new ring is fused onto the thiophene core. The most prominent examples involve the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

The general strategy involves a condensation reaction between the 2-amino group and the 3-carbonyl group (or its derivative) with a reagent that provides the remaining atoms for the new pyrimidine (B1678525) ring.

| Starting Material | Reagent(s) | Fused System Formed | Description |

|---|---|---|---|

| Ethyl 2-amino-5-ethylthiophene-3-carboxylate | Formamide (B127407) | Thieno[2,3-d]pyrimidin-4(3H)-one | The ester reacts with formamide at high temperatures, which serves as the source for the C2 and N3 atoms of the pyrimidine ring. |

| Ethyl 2-amino-5-ethylthiophene-3-carboxylate | Urea (B33335) | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Condensation with urea provides a carbonyl group at C2 of the pyrimidine ring. |

| Ethyl 2-amino-5-ethylthiophene-3-carboxylate | Isothiocyanates (R-NCS) | 3-Substituted-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | The amino group attacks the isothiocyanate, followed by cyclization to form the 2-thioxopyrimidinone ring. |

| This compound | Aromatic Aldehydes and Meldrum's acid | Thieno[2,3-b]pyridin-6-one | A three-component condensation reaction leads to the formation of a fused pyridine (B92270) ring. derpharmachemica.com |

These annulation reactions highlight the synthetic utility of the this compound scaffold in building complex, biologically relevant heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives

The fusion of a pyrimidine ring to the this compound core is a common and valuable transformation, leading to the formation of 6-ethylthieno[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities. Several synthetic strategies have been developed to achieve this cyclization, primarily involving the reaction of the amino and carboxylic acid (or its ester/amide derivative) groups with a one-carbon or a one-carbon-one-nitrogen synthon.

One of the most direct methods for the synthesis of 6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one is the reaction of 2-amino-5-ethylthiophene-3-carboxamide (B2763603) with formamide. Heating these reactants together provides the desired thienopyrimidinone. mdpi.com A similar and widely applicable method involves the refluxing of ethyl 2-amino-5-ethylthiophene-3-carboxylate with formamide, which also yields the corresponding 6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one. nih.govnih.gov

Another versatile approach involves the use of isocyanates and isothiocyanates. The reaction of ethyl 2-amino-5-ethylthiophene-3-carboxylate with various isocyanates or isothiocyanates introduces the necessary carbon and nitrogen atoms to form the pyrimidine ring. The intermediate ureido or thioureido derivatives can then be cyclized under basic conditions to afford a range of substituted thieno[2,3-d]pyrimidines. For instance, reaction with an isocyanate would yield a 2,4-dioxo-thieno[2,3-d]pyrimidine, while an isothiocyanate would lead to a 2-thioxo-4-oxo derivative.

The following table summarizes some of the key reactions for the synthesis of thieno[2,3-d]pyrimidine derivatives from the this compound scaffold.

| Starting Material | Reagent(s) | Product |

| 2-Amino-5-ethylthiophene-3-carboxamide | Formamide | 6-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one |

| Ethyl 2-amino-5-ethylthiophene-3-carboxylate | Formamide | 6-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one |

| Ethyl 2-amino-5-ethylthiophene-3-carboxylate | Isocyanates | Substituted 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidines |

| Ethyl 2-amino-5-ethylthiophene-3-carboxylate | Isothiocyanates | Substituted 6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one |

These synthetic routes provide access to a diverse library of 6-ethylthieno[2,3-d]pyrimidine derivatives, which are valuable for further chemical exploration and biological screening.

Formation of Thienopyrazole and Other Polycyclic Systems

While the synthesis of thieno[2,3-d]pyrimidines is a prominent transformation of the this compound scaffold, the reactivity of the amino and carboxylic acid groups can also be harnessed to construct other fused heterocyclic systems, such as thienopyrazoles.

The formation of a thieno[2,3-c]pyrazole ring system from this compound can be envisioned through the reaction with hydrazine (B178648) or its derivatives. The initial step would likely involve the formation of the corresponding carbohydrazide (B1668358) from the carboxylic acid or its ester. Subsequent intramolecular cyclization through the reaction of the hydrazide with the adjacent amino group would lead to the formation of the fused pyrazole (B372694) ring.

A potential synthetic pathway involves the diazotization of the amino group of ethyl 2-amino-5-ethylthiophene-3-carboxylate, followed by reaction with a suitable reagent to facilitate cyclization. For example, the reaction of a diazotized 2-aminothiophene-3-carboxylate with ethyl acetoacetate (B1235776) has been shown to yield a hydrazone derivative, which can be a precursor for fused heterocyclic systems. researchgate.net

While direct examples starting from this compound are not extensively reported in the literature, the general reactivity patterns of 2-aminothiophene-3-carboxylic acids suggest that the formation of thienopyrazoles and other polycyclic systems is a feasible and interesting area for further synthetic exploration. The strategic application of different cyclizing agents could lead to a variety of novel fused thiophene heterocycles with potential applications in medicinal chemistry and materials science.

The following table outlines a plausible reaction for the formation of a thienopyrazole derivative.

| Starting Material | Reagent(s) | Plausible Product |

| Ethyl 2-amino-5-ethylthiophene-3-carboxylate | 1. Hydrazine hydrate2. Acid/Heat for cyclization | 5-Ethyl-1,4-dihydrothieno[2,3-c]pyrazol-3-one |

Further research into the cyclization reactions of this compound and its derivatives is warranted to fully explore the synthetic potential of this versatile scaffold in constructing a broader range of polycyclic heterocyclic systems.

Applications in Advanced Materials Science and Specialized Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

2-Amino-5-ethylthiophene-3-carboxylic acid and its corresponding esters are well-established precursors in the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. nih.govmed-expert.com.ua This class of compounds is of significant interest due to its diverse biological and pharmacological activities. nih.gov The inherent reactivity of the aminothiophene moiety allows for cyclization reactions with various reagents to construct the pyrimidine (B1678525) ring fused to the thiophene (B33073) core.

The general synthetic route involves the reaction of the amino group with reagents like isocyanates, isothiocyanates, or ethyl cyanoformate. med-expert.com.uaresearchgate.net For instance, treatment with isocyanates or isothiocyanates leads to the formation of intermediate ureas or thioureas, which can then be cyclized under basic conditions to yield thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or their thio-analogs. researchgate.net These reactions demonstrate the utility of 2-aminothiophene carboxylates as foundational synthons for building more elaborate, multi-ring molecular frameworks. The ethyl group at the 5-position of the thiophene ring can also be varied to fine-tune the physicochemical properties of the final products.

Ligand Design in Coordination Chemistry

The structure of this compound is well-suited for applications in ligand design and coordination chemistry. The molecule possesses multiple potential coordination sites: the amino group (a Lewis base), the carboxylic acid group (which can be deprotonated to a carboxylate anion), and the sulfur atom within the thiophene ring. The combination of the amino and carboxylate groups allows it to function as a bidentate chelating ligand, forming stable complexes with various metal ions.

While the thiophene sulfur is generally a weak coordinator, it can participate in π-bonding with transition metals, forming organometallic "piano stool" complexes. wikipedia.orgresearchgate.net More relevantly, thiophene-containing carboxamide structures have been successfully used to create ligands for copper and zinc complexes. nih.gov In these cases, coordination typically involves the pyridine (B92270) and amide groups, with the thiophene ring acting as a non-coordinating but electronically significant substituent. nih.gov The ability to form stable metal chelates makes this compound and its derivatives promising candidates for applications in catalysis, sensing, and the development of novel metal-organic frameworks (MOFs).

Development of Organic Electronic Materials

Thiophene-based molecules are a cornerstone of organic electronics due to their excellent charge transport properties, environmental stability, and synthetic versatility. nih.govnih.gov The π-conjugated system of the thiophene ring facilitates the delocalization of electrons, which is essential for semiconductor behavior. mrs-j.org

Role in Organic Semiconductors

Oligomers and polymers based on thiophene are among the most extensively studied organic semiconductors. nih.govmrs-j.org They are utilized in a range of electronic devices, including organic field-effect transistors (OFETs). nih.gov The performance of these materials is highly dependent on their molecular structure and solid-state packing. The functional groups on this compound provide handles for polymerization or for incorporation into larger conjugated systems. The amino group acts as an electron donor while the carboxylic acid can be modified to tune solubility or intermolecular interactions, influencing the morphology and charge carrier mobility of the resulting material. acs.org Fused thiophene systems, in particular, are noted for their high charge transport characteristics. mdpi.com

Contributions to Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are widely employed in the emissive and charge-transporting layers of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Their tunable electronic properties allow for the creation of materials that emit light across the visible spectrum. frontiersin.org By incorporating thiophenes into larger molecular structures, often with donor-acceptor motifs, developers can control the emission color and efficiency of the device. frontiersin.org For instance, thiophene units can be used as π-bridges to connect electron-donating and electron-accepting moieties, facilitating intramolecular charge transfer (ICT) which is often the basis for emission in fluorescent OLEDs. frontiersin.org The incorporation of thiophene-substituted phosphorescent emitters is also a strategy for creating efficient OLEDs. southern.edu While not directly used as an emitter itself, this compound represents a potential building block for synthesizing more complex dyes and host materials for OLED applications.

Integration into Photovoltaic Systems

In the field of organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), thiophene-based compounds are critical components. mdpi.com They are frequently used as the electron-donating material in the active layer of bulk-heterojunction solar cells or as a component of sensitizing dyes in DSSCs. mdpi.combenthamscience.com The typical structure of an organic dye for solar cells is a donor-π-acceptor (D-π-A) system. nih.gov this compound contains a donor (amino group) and a π-system (thiophene ring), making it an ideal precursor for constructing D-π-A dyes. The carboxylic acid group is particularly important as it can serve as an anchoring group to bind the dye molecule to the surface of semiconductor nanoparticles like titanium dioxide (TiO₂) in DSSCs. nih.gov The incorporation of fused thiophene units into sensitizers has been shown to improve photovoltaic performance and stability. mdpi.com

| Parameter | Value | Significance in Photovoltaics |

| HOMO Level | Varies with final structure | Determines the open-circuit voltage (Voc) and electron-donating capability. mdpi.com |

| LUMO Level | Varies with final structure | Affects the electron injection efficiency into the semiconductor conduction band. mdpi.com |

| Band Gap | Varies with final structure | Dictates the light absorption range of the material. nih.gov |

| Absorption Spectrum | Varies with final structure | A broad absorption is desirable to capture more of the solar spectrum. mdpi.com |

This table presents key parameters for thiophene-based materials in photovoltaic applications. The specific values for derivatives of this compound would depend on the final molecular architecture.

Precursor for Supramolecular Systems and Smart Materials

The planar, aromatic structure of the thiophene ring, combined with the hydrogen-bonding capabilities of the amino and carboxylic acid groups, makes this compound a promising precursor for the development of supramolecular systems. Thiophene-based materials are known to self-assemble into well-ordered nanostructures, such as nanowires and 2-D crystals, through non-covalent interactions like π-π stacking and hydrogen bonding. uh.eduscispace.com

These interactions can be programmed by synthetic modification of the core molecule. The resulting supramolecular assemblies can exhibit unique optoelectronic properties that differ from those of the individual molecules, with potential applications in sensors, nanoelectronics, and stimuli-responsive "smart" materials. researchgate.netmdpi.com The self-organization of thiophene derivatives on surfaces is influenced by molecule-molecule and molecule-substrate interactions, allowing for the controlled fabrication of functional nanostructures. uh.edu

Reference Standard in Analytical Chemistry of Thiophene Derivatives

In the field of analytical chemistry, the accuracy and reliability of experimental results are paramount. This is achieved through the use of reference standards—highly purified compounds with well-characterized properties that serve as a benchmark for qualitative and quantitative analysis. This compound functions as a crucial reference standard in the analytical study of thiophene derivatives, a class of compounds significant in medicinal and materials chemistry. researchgate.net Its stable structure and distinct physicochemical properties make it an ideal candidate for calibrating analytical instruments and validating methodologies.

The primary role of this compound as a standard is to ensure the precision of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). mdpi.com In quantitative analysis, a precisely weighed amount of this compound is used to create calibration curves, which plot the analytical signal response versus the concentration of the substance. mdpi.com These curves are then used to determine the exact concentration of related thiophene derivatives in unknown samples.

In chromatographic methods, this compound is used to determine and verify the retention time for the identification of analogous structures. For instance, in an HPLC system, the compound will elute at a characteristic time under specific conditions (e.g., mobile phase composition, flow rate, and column type). This known retention time serves as a reliable marker for identifying other 2-aminothiophene derivatives in complex mixtures. The development of sensitive and selective HPLC assays often relies on such standards for method validation. nih.gov

Spectroscopic applications also benefit from the use of this compound as a standard. Its distinct spectral fingerprint in techniques like Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a reference for structural elucidation and confirmation of newly synthesized thiophene compounds. For example, its known mass-to-charge (m/z) ratio in MS is essential for calibrating the instrument and confirming the molecular weight of analytes. mdpi.com

The utility of any reference standard is directly tied to its purity. This compound intended for this purpose is synthesized to a high degree of purity, often exceeding 98%, and is thoroughly characterized to confirm its identity and isomeric purity. molbase.com This certification ensures that the standard is free from impurities that could interfere with analytical measurements, thereby guaranteeing the integrity of the resulting data.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55502-94-8 chemicalbook.com |

| Molecular Formula | C₇H₉NO₂S molbase.com |

| Molecular Weight | 171.22 g/mol chemicalbook.com |

| Typical Purity | ≥98% molbase.com |

Table 2: Illustrative Chromatographic Parameters for Analysis This table presents typical, not experimental, parameters to illustrate the application of the compound as a reference standard in HPLC analysis, based on common methodologies for similar compounds. mdpi.comnih.gov

| Parameter | Example Value |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (alkyl phenyl) nih.gov |

| Mobile Phase | Water-Methanol with 0.1% Formic Acid |

| Detection | UV at 254 nm nih.gov |

| Purpose | Method validation, peak identification, and quantification |

Spectroscopic and Crystallographic Characterization of 2 Amino 5 Ethylthiophene 3 Carboxylic Acid Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. This method has been successfully applied to several derivatives of 2-amino-5-ethylthiophene-3-carboxylic acid, revealing key details about their molecular geometry and solid-state packing.

Determination of Molecular Geometry and Conformation

The analysis of single crystals of various 2-aminothiophene-3-carboxylate derivatives consistently shows a nearly planar core structure. The thiophene (B33073) ring itself is typically planar, and the substituents at the 3-position, such as ethoxycarbonyl or carboxamide groups, tend to be coplanar with the ring to maximize conjugation.

For instance, the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reveals that the mean plane of the thiophene ring and the ethoxycarbonyl group are almost coplanar, with a very small dihedral angle of 0.68 (11)° between them. nih.govresearchgate.net Similarly, in 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene , the core structure is approximately planar. scirp.orgresearchgate.net This planarity is a significant feature, influencing the electronic and packing properties of the molecule. In the case of Ethyl 2-amino-4-methylthiophene-3-carboxylate , which crystallizes with two independent molecules (A and B) in the asymmetric unit, the ethoxycarbonyl group is also nearly coplanar with the thiophene ring in both molecules. nih.gov

Detailed crystallographic data for selected derivatives are presented below.

| Parameter | 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene scirp.orgresearchgate.net | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate nih.govresearchgate.net | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate nih.gov |

|---|---|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₃S | C₉H₁₃NO₂S | C₁₀H₁₃NO₃S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 8.1344(3) | 7.9487(2) | 7.5397(3) |

| b (Å) | 13.7392(4) | 9.8939(3) | 8.4514(3) |

| c (Å) | 11.4704(4) | 13.4348(4) | 16.7058(6) |

| β (°) | 100.769(2) | 106.143(2) | 94.465(1) |

| Volume (ų) | 1259.36(7) | 1014.90(5) | 1061.28(7) |

| Z | 4 | 4 | 4 |

Elucidation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Hydrogen bonding plays a pivotal role in defining the supramolecular architecture of these compounds in the solid state. Both intramolecular and intermolecular hydrogen bonds are frequently observed, stabilizing the molecular conformation and the crystal packing.

A common feature is an intramolecular N—H···O hydrogen bond between the amino group at the 2-position and the carbonyl oxygen of the ester or amide group at the 3-position. researchgate.net This interaction forms a stable six-membered ring motif, often denoted as an S(6) ring. nih.govresearchgate.net For example, in Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , an intramolecular N1—H1N1···O2 hydrogen bond is present. nih.govresearchgate.net

In addition to this intramolecular interaction, intermolecular hydrogen bonds dictate how the molecules arrange themselves in the crystal lattice. In the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , molecules are linked by N—H···O hydrogen bonds into infinite wave-like chains that propagate along the b-axis. nih.govresearchgate.net The structure of 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene is stabilized by intramolecular N-H···O=C interactions, as well as intermolecular C-H···N and C-H···O interactions which contribute to the stability of the crystal packing. scirp.orgresearchgate.net In Ethyl 2-amino-4-methylthiophene-3-carboxylate , dimers are formed via intermolecular N—H···S and N—H···O bonds, which are then further linked into chains. nih.gov

| Compound | Interaction Type | Description |

|---|---|---|

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate nih.govresearchgate.net | Intramolecular | N—H···O hydrogen bond forms an S(6) ring motif. |

| Intermolecular | N—H···O hydrogen bonds link molecules into infinite wave-like chains. | |

| 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene scirp.orgresearchgate.net | Intramolecular | N-H···O=C and C-H···O interactions stabilize the molecular geometry. |

| Intermolecular | C-H···N and C-H···O interactions contribute to crystal packing stability. | |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate nih.gov | Intramolecular | N—H···O hydrogen bond is present in each of the two independent molecules. |

| Intermolecular | N—H···S and N—H···O bonds link molecules to form dimers and then chains. |

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the structures of newly synthesized compounds and for providing information about their electronic and vibrational properties. NMR, IR, and mass spectrometry are routinely used to characterize 2-aminothiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds in solution.

In the ¹H NMR spectra of 2-aminothiophene-3-carboxylate derivatives, the protons of the amino group (NH₂) typically appear as a broad singlet. nih.gov For Ethyl 2-amino-4-methylthiophene-3-carboxylate , the NH₂ protons resonate at δ 6.07 ppm, while the lone thiophene ring proton appears at δ 5.82 ppm. nih.gov The ethyl ester group gives rise to a characteristic quartet around δ 4.29-4.32 ppm and a triplet around δ 1.35-1.38 ppm. nih.govnih.gov

The ¹³C NMR spectra provide information on the carbon framework. The carbonyl carbon of the ester or carboxylic acid group is typically found in the highly deshielded region of the spectrum (δ 160-170 ppm). For Ethyl 2-amino-4-methylthiophene-3-carboxylate , the carbonyl carbon resonates at δ 166.13 ppm. nih.gov The carbons of the thiophene ring appear in the aromatic region, with their specific chemical shifts influenced by the attached substituents.

| Compound | Technique | Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate nih.gov | ¹H NMR | 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | 166.13 (C=O), 164.17, 136.71, 106.72, 102.85 (thiophene-C), 59.54 (OCH₂), 18.40 (CH₃), 14.40 (OCH₂CH₃) | |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate nih.gov | ¹H NMR | 6.67 (br s, 2H, NH₂), 4.32 (q, 2H, OCH₂), 2.7 (s, 3H, CH₃), 2.43 (s, 3H, COCH₃), 1.38 (t, 3H, OCH₂CH₃) |

| 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene scirp.orgresearchgate.net | ¹³C NMR | 166.13, 166.09, 162.88, 148.03, 108.60, 108.53, 60.41, 60.09, 16.12, 14.40, 14.34 |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups. For 2-aminothiophene derivatives, key diagnostic absorptions include those for the N-H, C=O, and C-S bonds.

The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the ester or acid group gives rise to a very strong absorption band, usually between 1650 and 1730 cm⁻¹. nih.govpressbooks.pub The exact position is sensitive to the electronic environment and hydrogen bonding. For example, the C=O stretch in Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is observed at 1666 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate nih.gov |

|---|---|---|---|

| Amino (-NH₂) | Symmetric Stretch | 3300 - 3500 | 3408, 3294 |

| Asymmetric Stretch | |||

| Carbonyl (Ester C=O) | Stretch | 1730 - 1660 | 1666 |

| Aromatic Ring | C=C Stretch | 1610 - 1580 | 1605, 1586 |

| Ester (C-O) | Stretch | 1300 - 1200 | 1253 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules. The analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate by ESI-MS showed a peak at m/z 186.15, corresponding to the protonated molecule [M+H]⁺, which confirms the calculated molecular weight of 185.05 for the neutral species C₈H₁₁NO₂S. nih.gov The molecular weight of the parent ester, Methyl 2-amino-5-ethylthiophene-3-carboxylate , is 185.25 g/mol . nih.gov This technique is a fundamental tool for confirming the identity of the synthesized target compounds.

Computational and Theoretical Studies on 2 Amino 5 Ethylthiophene 3 Carboxylic Acid

Density Functional Theory (DFT) Investigations on Electronic and Molecular Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. While direct DFT studies on 2-Amino-5-ethylthiophene-3-carboxylic acid are not extensively documented in the provided literature, research on closely related thiophene (B33073) derivatives offers significant insights into the likely electronic and molecular properties of this compound.

Studies on derivatives such as 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-31G**, to optimize molecular geometries and compare them with experimental data from X-ray crystallography. researchgate.netscirp.org These theoretical calculations have been shown to provide good agreement with experimental torsion angles, validating their use for structural analysis of this class of compounds. researchgate.netscirp.org

For various thiophene-2-carboxamide and 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT calculations have been employed to determine key electronic properties. nih.govmdpi.comresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEH-L) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. For instance, in a series of substituted thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap was found to range between 3.11 and 3.83 eV. nih.gov Such calculations help in understanding how different functional groups influence the electronic properties and reactivity.

Below is a table summarizing typical electronic properties that are investigated for thiophene derivatives using DFT, based on studies of related compounds.

| Property | Description | Typical Calculated Values for Related Thiophenes |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Varies with substitution, e.g., p-chlorophenyl derivatives show high EHOMO. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Influenced by electron-withdrawing groups; carboxamide groups can affect ELUMO. nih.gov |

| ΔEH-L (Energy Gap) | The difference between ELUMO and EHOMO; a larger gap suggests higher stability and lower reactivity. | 3.11–3.83 eV for amino thiophene-2-carboxamides. nih.gov |

| Ionization Potential | The energy required to remove an electron from a molecule. | Calculated for thiourea derivatives to assess electronic characteristics. mdpi.comresearchgate.net |

| Electron Affinity | The energy released when an electron is added to a molecule. | Calculated for thiourea derivatives to compare electronic properties. mdpi.comresearchgate.net |

Molecular Modeling for Understanding Reactivity and Conformational Landscape

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for exploring its conformational landscape and predicting its reactivity.

The conformational flexibility of this molecule primarily arises from the rotation around the single bonds connecting the carboxylic acid and ethyl groups to the thiophene ring. Studies on similar molecules, like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, have shown that the thiophene ring and the ethoxycarbonyl group are nearly coplanar, a conformation stabilized by intramolecular N-H···O hydrogen bonds. researchgate.netnih.gov This type of intramolecular interaction is also likely to be important in determining the preferred conformation of this compound.

The reactivity of thiophene derivatives can be understood by examining their molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For thiophene carboxylic acids, the MEP can indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net

The table below outlines key aspects of molecular modeling applied to understand the reactivity and conformation of thiophene derivatives.

| Modeling Aspect | Description | Relevance to this compound |

| Conformational Analysis | Investigation of different spatial arrangements of atoms (conformers) and their relative energies. | The orientation of the carboxylic acid and ethyl groups relative to the thiophene ring will determine the most stable conformer, likely influenced by intramolecular hydrogen bonding. |

| Intramolecular Interactions | Non-covalent interactions within a molecule, such as hydrogen bonds. | An N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid is expected to be a key stabilizing feature. researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating charge distribution. | Would reveal the nucleophilic character of the amino group and the sulfur atom, and the electrophilic character of the carboxylic acid carbon. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy occupied and lowest energy unoccupied orbitals, which are key to chemical reactivity. | The distribution of the HOMO would indicate sites for electrophilic attack, while the LUMO distribution would show sites for nucleophilic attack. |

Prediction of Reaction Mechanisms and Energetic Profiles

Computational chemistry is also a powerful tool for elucidating reaction mechanisms and calculating the energetic profiles of chemical reactions. By modeling the transition states and intermediates, it is possible to determine the activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway.

For reactions involving this compound, such as amide formation or electrophilic substitution on the thiophene ring, computational methods can be used to predict the most favorable pathways. For example, the Gewald reaction, which is used to synthesize 2-aminothiophenes, involves a series of steps including condensation and cyclization. researchgate.net Theoretical studies can model each step of this reaction to understand the role of catalysts and substituents on the reaction outcome.

Quantum chemical studies on the interaction of carbenes with alkenylthiophenes have been performed to calculate the energy profiles of different reaction pathways, such as ylide formation versus cyclopropanation. researchgate.net These types of calculations can distinguish between competing mechanisms by comparing the activation barriers for each path.

While specific energetic profiles for reactions of this compound are not available in the provided search results, the principles from related systems can be applied. The table below summarizes how computational methods can be used to predict reaction mechanisms and energetics.

| Computational Task | Description | Application to this compound |

| Transition State Search | Locating the highest energy point along the reaction coordinate, which corresponds to the activation energy barrier. | Could be used to calculate the activation energy for reactions like decarboxylation or amidation. |

| Reaction Pathway Modeling | Mapping the potential energy surface to connect reactants, transition states, intermediates, and products. | Would allow for a step-by-step mechanistic understanding of syntheses or subsequent reactions of the title compound. |

| Calculation of Reaction Energetics | Determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. | Can predict whether a potential reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |

| Solvent Effects Modeling | Incorporating the influence of the solvent on the reaction mechanism and energetics, often using implicit or explicit solvent models. | Important for accurately predicting reaction outcomes, as most reactions are carried out in solution. |

Emerging Research Frontiers and Future Prospects

Innovations in Green Chemistry Methodologies for Thiophene (B33073) Synthesis

The synthesis of thiophene derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. However, the principles of green chemistry are increasingly being applied to this field, with a focus on developing more sustainable and efficient synthetic routes. The synthesis of 2-aminothiophenes, in particular, has been a focal point of these efforts. rsc.orgmdpi.com

One of the most promising green approaches is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times, often from hours to mere minutes, and in many cases, leads to higher product yields and purity. ijarp.orgresearchgate.net For instance, microwave irradiation has been successfully employed in Gewald reactions, a common method for synthesizing 2-aminothiophenes, to produce various derivatives in a fraction of the time required by conventional heating methods. researchgate.net

Another key innovation is the development of solvent-free reaction conditions . Techniques such as ball-milling offer a completely solventless approach, reducing the environmental impact associated with solvent use and disposal. benthamscience.com This high-energy milling process has been shown to be effective for the three-component synthesis of 2-aminothiophenes with excellent yields in a short timeframe. benthamscience.com

The use of eco-friendly solvents is also gaining traction. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the feasibility of conducting 2-aminothiophene synthesis in aqueous media, often with the aid of ultrasound activation to enhance reaction rates. unn.edu.ng Polyethylene glycol (PEG) has also been explored as a recyclable and biodegradable solvent for the Gewald reaction, further enhancing the green credentials of the synthesis. unn.edu.ng

The development of reusable catalysts is another cornerstone of green thiophene synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused multiple times, are of particular interest. rsc.org Sodium aluminate, for example, has been identified as a cost-effective and environmentally benign solid base catalyst for the Gewald reaction. rsc.org

These green methodologies offer significant advantages over traditional synthetic routes, as summarized in the table below.

| Green Methodology | Key Advantages | Relevance to 2-Amino-5-ethylthiophene-3-carboxylic acid Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, higher purity | Potentially applicable to the Gewald synthesis of the target compound, leading to a more efficient process. |

| Solvent-Free Reactions (e.g., Ball-Milling) | Elimination of solvent waste, reduced environmental impact | A promising avenue for a completely solventless synthesis, minimizing the ecological footprint. benthamscience.com |

| Use of Eco-Friendly Solvents (e.g., Water, PEG) | Non-toxic, biodegradable, and readily available reaction media | Offers a safer and more sustainable alternative to traditional organic solvents. unn.edu.ng |

| Reusable Catalysts | Reduced catalyst waste, lower operational costs | The development of recyclable catalysts could make the synthesis more economically viable and environmentally friendly. rsc.org |

By embracing these innovations, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of green chemistry.

Design and Synthesis of Novel, Highly Functionalized Derivatives

This compound is a highly versatile scaffold for the design and synthesis of a wide array of novel, highly functionalized derivatives with potential applications in medicinal chemistry and beyond. The presence of the 2-amino and 3-carboxylic acid groups provides two reactive handles for further chemical modifications, allowing for the systematic exploration of structure-activity relationships.

The 2-amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a diverse range of substituents. This functionalization is crucial for tuning the biological activity of the resulting molecules. For example, derivatives of 2-aminothiophenes have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. rsc.org The synthesis of novel amide and sulfonamide derivatives at the 2-position is a common strategy to explore these therapeutic potentials.

The 3-carboxylic acid group can be converted into esters, amides, or other carboxylic acid derivatives. This modification can influence the solubility, bioavailability, and target-binding affinity of the molecule. For instance, the esterification of the carboxylic acid group is a common step in the synthesis of biologically active compounds. arkat-usa.org Furthermore, the carboxylic acid can be used as an anchor point to link the thiophene core to other molecular fragments, creating hybrid molecules with unique properties.

The combination of modifications at both the 2-amino and 3-carboxylic acid positions allows for the creation of a vast chemical space of novel derivatives. The general strategies for the derivatization of this compound are outlined below.

| Reactive Site | Type of Reaction | Potential Functional Groups to Introduce | Potential Applications of Derivatives |

| 2-Amino Group | Acylation, Alkylation, Condensation | Amides, Sulfonamides, Schiff bases, Heterocyclic rings | Antimicrobial, Anti-inflammatory, Anticancer agents |

| 3-Carboxylic Acid Group | Esterification, Amidation, Reduction | Esters, Amides, Alcohols | Prodrugs, Bioisosteric replacements, Linkers for hybrid molecules |

The synthesis of these derivatives often employs standard organic chemistry transformations, but the unique electronic properties of the thiophene ring can influence the reactivity of the functional groups. The continued exploration of new synthetic methodologies for the selective functionalization of this compound is an active area of research, with the goal of creating novel molecules with tailored properties.

Expanded Applications in Emerging Materials Science Domains

The unique electronic and photophysical properties of the thiophene ring make it a valuable component in a variety of advanced materials. Consequently, this compound and its derivatives are being explored for their potential applications in several emerging domains of materials science.

In the field of organic electronics , thiophene-based materials are widely used as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated system of the thiophene ring facilitates charge transport, and the ability to functionalize the thiophene core allows for the fine-tuning of its electronic properties, such as the HOMO and LUMO energy levels. rsc.org The amino and carboxylic acid groups of this compound can be used to attach solubilizing groups, which are essential for the solution-based processing of these materials, or to link the thiophene unit to other electronically active moieties to create donor-acceptor systems.

Organic photovoltaics (OPVs) , or organic solar cells, represent another promising application for thiophene derivatives. Thiophene-based polymers and small molecules are often used as the electron-donating material in the active layer of OPVs due to their strong absorption of visible light and good charge-transport properties. rsc.orgresearchgate.net The structural versatility of this compound makes it an attractive building block for the synthesis of novel donor materials for OPVs. By incorporating this thiophene derivative into larger conjugated systems, it is possible to tailor the optical and electronic properties of the resulting material to better match the solar spectrum and improve the efficiency of the solar cell.

Furthermore, 2-aminothiophene derivatives have been utilized as precursors for the synthesis of dyes and pigments . The thiophene ring can act as a chromophore, and the introduction of various substituents can be used to tune the color and other properties of the dye. ijarp.orgunn.edu.ng Azo dyes derived from 2-aminothiophenes, for example, are known for their bright shades and good fastness properties. arkat-usa.org The functional groups on this compound provide convenient points of attachment for other aromatic or heterocyclic rings, enabling the synthesis of a wide range of novel dye structures.

The potential applications of this compound derivatives in materials science are summarized in the table below.

| Application Domain | Role of Thiophene Derivative | Key Properties and Advantages |

| Organic Electronics | Organic semiconductor | Tunable electronic properties, good charge transport, potential for solution processability. |

| Organic Photovoltaics | Electron-donating material | Strong light absorption, structural versatility for property tuning, potential for high power conversion efficiency. researchgate.net |

| Dyes and Pigments | Chromophore precursor | Bright colors, good fastness properties, ability to create a wide range of colors through chemical modification. arkat-usa.org |

As research in these areas continues to advance, it is expected that this compound will play an increasingly important role as a versatile building block for the next generation of advanced materials.

Q & A

Basic: What synthetic routes are available for preparing 2-amino-5-ethylthiophene-3-carboxylic acid, and how do reaction conditions influence yield?

The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. For example, 2-ureidothiophene-3-carboxylic acids can be synthesized via a one-pot reaction involving ethyl cyanoacetate, elemental sulfur, and arylacetaldehyde under basic conditions . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst) significantly impacts yield. For instance, using triethylamine (TEA) in a water/TEA mixture improves coupling efficiency during the final step of anhydride formation .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR and FTIR : To confirm the presence of functional groups (e.g., amino, carboxylic acid) and substituent positions.

- HPLC : For assessing purity (≥98% purity achievable under optimized conditions) .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns (e.g., molecular ion peaks matching calculated values like m/z 185.25 for the methyl ester derivative) .

- InChIKey Analysis : Provides unique structural identifiers, as seen in derivatives like XPAAVVPWAYMCCI-UHFFFAOYSA-N .

Advanced: How can substituent modifications (e.g., esterification) enhance the biological activity of 2-aminothiophene derivatives?

Substituents like ethyl or methyl esters (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) improve lipophilicity, enhancing membrane permeability. Derivatives with electron-withdrawing groups (e.g., nitro or chloro) on aryl rings may increase binding affinity to biological targets, as observed in thienopyrimidine analogs . Computational modeling (e.g., LogP calculations) can predict bioavailability and guide structural optimization .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from variations in solvent purity, temperature control, or catalyst activity. For example, the Gewald reaction’s exothermic nature requires precise temperature modulation to avoid side reactions. Comparative studies using kinetic profiling (e.g., in situ FTIR) can identify bottlenecks. Additionally, replacing traditional bases with ionic liquids may improve reproducibility .

Basic: What are the stability considerations for storing this compound?

The compound is stable under normal laboratory conditions but degrades in the presence of strong acids/bases or oxidizing agents. Storage recommendations include:

- Temperature : 2–8°C in airtight containers .

- Light Sensitivity : Amber vials to prevent photodegradation.

- Moisture Control : Desiccants to prevent hydrolysis of ester derivatives .

Advanced: What mechanistic insights exist for the reactivity of α-enaminonitrile intermediates in thiophene synthesis?

α-Enaminonitriles (e.g., 2-amino-5-isopropyl-4-(2-oxo-propyl)-thiophene-3-carbonitrile) act as versatile intermediates due to their dual nucleophilic (amino) and electrophilic (cyano) sites. Heating with aliphatic acids (e.g., acetic acid) facilitates cyclization into thienopyrimidines, while coupling with aryl diazonium salts enables azo-thiophene derivatives. Mechanistic studies using DFT calculations reveal transition states favoring 5-exo cyclization pathways .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive thiophene derivatives?

SAR studies on 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester demonstrate that:

- Electron-Donating Groups (e.g., methyl) at position 5 enhance antimicrobial activity.

- Heterocyclic Fusion (e.g., thieno[2,3-d]pyrimidin-4-one) increases DNA intercalation potential .

- Substituent Polarity : Carboxylic acid derivatives exhibit improved solubility for in vitro assays compared to esters .

Basic: What quality control protocols ensure batch-to-batch consistency in thiophene derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.